1-Amino-l-proline
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Overview
Description
1-Amino-l-proline is a derivative of the amino acid proline, characterized by the presence of an amino group attached to the proline ring
Preparation Methods
1-Amino-l-proline can be synthesized through several methods. One common approach involves the reaction of L-proline with ammonia under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amino group on the proline ring . Industrial production methods often involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-Amino-l-proline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced proline derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-l-proline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-aminoproline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can interact with integrins, influencing cell adhesion and signaling pathways. The compound’s unique structure allows it to modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-l-proline can be compared with other similar compounds such as 4-aminoproline and 4-hydroxyproline. While all these compounds share a proline backbone, their unique substituents confer different properties and applications:
4-Aminoproline: Similar to 1-aminoproline, but with the amino group attached at the fourth position of the proline ring.
4-Hydroxyproline: Contains a hydroxyl group at the fourth position.
The uniqueness of 1-aminoproline lies in its specific structural configuration, which allows for distinct interactions and applications compared to its analogues.
Properties
CAS No. |
10139-25-0 |
---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
(2S)-1-aminopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
OUCUOMVLTQBZCY-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)N)C(=O)O |
SMILES |
C1CC(N(C1)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)N)C(=O)O |
Synonyms |
1-amino-D-proline 1-aminoproline 1-aminoproline, (L)-isomer N-aminoproline trans-4-aminoproline |
Origin of Product |
United States |
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